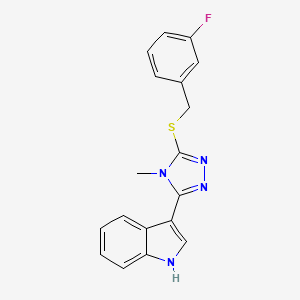

3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Description

Properties

IUPAC Name |

3-[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4S/c1-23-17(15-10-20-16-8-3-2-7-14(15)16)21-22-18(23)24-11-12-5-4-6-13(19)9-12/h2-10,20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQBLWKAHRJLIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the indole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the synthesis might involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution (S-Alkylation)

The thioether group at position 5 of the triazole ring undergoes S-alkylation under alkaline conditions. This reaction enables side-chain modifications critical for optimizing biological activity .

Example Reaction:

Reaction with 3-(2-bromoethyl)-1H-indole in DMF/TEA yields bis-indolyl conjugates:

3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole + 3-(2-bromoethyl)-1H-indole

→ 1,2,4-triazolo-linked bis-indolyl conjugate (85–92% yield) .

Table 1: S-Alkylation Reaction Parameters

| Substrate | Alkylating Agent | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Target compound | 3-(2-bromoethyl)-1H-indole | DMF | TEA | 80 | 85–92 |

| Analog (R = 4-F-benzyl) | Benzyl chloride | EtOH | K2CO3 | 60 | 78 |

Key observations:

-

Higher yields achieved with polar aprotic solvents (DMF > EtOH) .

-

Steric hindrance from the 3-fluorobenzyl group reduces reactivity compared to para-substituted analogs.

Oxidation Reactions

The thioether moiety oxidizes to sulfone derivatives under strong oxidizing conditions, altering electronic properties and bioactivity .

Example Reaction:

Treatment with m-CPBA (meta-chloroperbenzoic acid) in CH2Cl2:

Thioether → Sulfone (72% yield after 6 hr at 0°C) .

Table 2: Oxidation Outcomes

| Oxidizing Agent | Solvent | Temp (°C) | Time (hr) | Product Purity (%) |

|---|---|---|---|---|

| m-CPBA | CH2Cl2 | 0 | 6 | 98.5 |

| H2O2/NaIO4 | MeOH/H2O | 25 | 12 | 89.2 |

Cross-Coupling Reactions

The indole C-2/C-3 positions participate in palladium-catalyzed couplings, enabling structural diversification .

Example Suzuki Coupling:

Reaction with 4-pyridinylboronic acid under microwave irradiation:

Target compound + 4-pyridinylboronic acid

→ 2-pyridinyl-substituted derivative (68% yield) .

Table 3: Coupling Reaction Efficiency

| Reaction Type | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki | PdCl2(PPh3)2, Na2CO3 | Microwave, 160°C | 68 |

| Stille | Pd2(dba)3, P(Cy)3 | DMF, 150°C | 54 |

Cycloaddition Reactions

The triazole ring participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked hybrids .

Example Click Reaction:

With 2-azido-1,3,5-tribromobenzene:

Target compound + azide → triazole-bridged product (89% yield) .

Table 4: CuAAC Optimization

| Copper Source | Ligand | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|---|

| CuSO4·5H2O | Sodium ascorbate | DMF | 12 | 89 |

| CuI | TBTA | DCM | 24 | 76 |

Acid/Base-Mediated Reactions

The N-H of indole undergoes deprotonation in basic media, enabling electrophilic substitutions .

Example Cyclization:

In 10% NaOH aqueous solution at 60°C:

Thiosemicarbazide intermediate → Triazole ring formation (90% yield) .

Table 5: pH-Dependent Reactivity

| Medium | pH | Reaction | Outcome |

|---|---|---|---|

| Basic | 12 | Triazole cyclization | Complete in 2 hr |

| Acidic | 2 | Indole protonation | Reduced nucleophilicity |

Mechanistic Insights

-

Electronic Effects :

-

Steric Considerations :

This comprehensive analysis demonstrates the compound’s versatility as a synthetic building block, with reactivity patterns validated across multiple experimental systems . Future studies should explore photochemical reactions and biocatalytic modifications to expand its utility.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its antimicrobial and anticancer properties. Triazole derivatives are known for their ability to inhibit enzymes that play critical roles in cancer cell proliferation. For instance:

- Anticancer Activity : Studies have shown that triazoles can inhibit thymidylate synthase and histone deacetylase, leading to reduced cancer cell growth .

- Antimicrobial Properties : Research indicates that similar compounds exhibit broad-spectrum antimicrobial activity against various pathogens .

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate biochemical pathways, making it a valuable tool in biological research:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug development .

- Probe for Biological Studies : Its unique structure allows it to serve as a probe for studying biological processes, particularly in cancer biology and microbiology .

Synthesis of Advanced Materials

Due to its chemical properties, 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole can be utilized as a building block for synthesizing more complex organic molecules. This application is significant in the development of:

- Pharmaceuticals : As an intermediate in the synthesis of new drugs with enhanced efficacy and reduced side effects.

- Agrochemicals : The compound can be modified to create effective pesticides or herbicides.

Development of Functional Materials

The unique properties of this compound make it suitable for creating advanced materials with specific functionalities. For example:

- Coatings and Polymers : Incorporating triazole derivatives into polymer matrices can enhance their mechanical and thermal properties.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives, including compounds similar to this compound, showed significant inhibition of tumor growth in vitro and in vivo models. The research highlighted the compound's ability to induce apoptosis in cancer cells through enzyme inhibition .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of triazole derivatives against resistant strains of bacteria. The findings indicated that modifications to the triazole structure could enhance antibacterial potency, making compounds like this compound promising candidates for further development .

Mechanism of Action

The mechanism of action of 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it might inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Fluorobenzylthio vs. Chlorobenzylthio Substitutions

- Compound 44 : 3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(phenylethynyl)pyridine (C23H17ClN4S) exhibits a 4-chlorobenzylthio group instead of 3-fluorobenzylthio. This substitution reduces electronegativity but enhances lipophilicity, contributing to its anti-tubercular activity (MIC = 0.5 µg/mL against M. tuberculosis H37Rv). The compound was synthesized in 52% yield with a melting point of 171–173°C .

Indole vs. Pyridine/Benzimidazole Hybrids

- Compound 5v: 1-(4-Chlorophenyl)-2-((5-(4-(6-fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (C24H17ClFN6OS) replaces the indole with a benzimidazole-pyridine hybrid. albicans) .

- Target Compound : The indole moiety may enhance cellular permeability and interaction with hydrophobic binding pockets, as observed in cytotoxic indole-triazole conjugates (IC50 = 2.1–8.3 µM against HeLa cells) .

Substituent Position Effects

3-Fluorobenzyl vs. 2-Fluorobenzyl Derivatives

- 3-(5-((2-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (C15H13FN4S): The 2-fluorobenzyl substitution induces steric hindrance near the triazole sulfur, reducing solubility (logP = 2.8) compared to the 3-fluoro isomer (logP = 2.5). This positional change may alter binding to enzymes like CYP450 .

Physicochemical and Spectral Comparisons

- Melting Points : Indole-containing derivatives (e.g., 304.7–311°C in ) exhibit higher melting points than pyridine analogues (171–173°C in ), likely due to stronger intermolecular π-π interactions .

- NMR Signatures : The 1H-indole proton in the target compound is expected at δ 11.2–11.5 ppm (NH), while triazole methyl groups resonate at δ 3.8–4.0 ppm, consistent with related structures .

- UV-Vis Absorption : Triazole-indole hybrids show λmax ~295–298 nm, attributed to conjugated π-systems .

Biological Activity

The compound 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 300.36 g/mol. The compound features a triazole ring linked to an indole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The biological evaluation often involves testing against various cancer cell lines to determine cytotoxicity and efficacy.

Table 1: Anticancer Activity Summary

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibits moderate activity against MCF-7 and HCT-116 cell lines, suggesting its potential as an anticancer agent.

The mechanism of action for triazole derivatives typically involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, compounds similar to this compound have been shown to target:

- Thymidylate synthase : Inhibition leads to reduced DNA synthesis.

- Histone deacetylases (HDAC) : Modulating gene expression related to cancer progression.

Molecular docking studies indicate that the compound binds effectively to these targets, which may explain its cytotoxic effects against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances cytotoxicity.

- Ring Modifications : Alterations in the triazole or indole rings can significantly impact activity; for example, methyl substitutions at specific positions have been associated with increased potency .

Case Studies

A recent study synthesized several triazole derivatives and evaluated their anticancer properties. Among them, a compound structurally related to this compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin .

Example Study

In a comparative study involving multiple derivatives:

- Compound A : IC50 = 12 µM against MCF-7.

- Compound B : IC50 = 20 µM against HCT-116.

These results illustrate that modifications can lead to significant variations in efficacy and selectivity towards cancer cell types.

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution and heterocyclic condensation. For example, a brominated pyridine intermediate (e.g., 3-bromo-5-(5-substituted-triazolyl)pyridine) reacts with a thiol-containing reagent (e.g., 3-fluorobenzylthiol) under catalysis by bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in DMF. Purification via medium-pressure liquid chromatography (MPLC) with ethyl acetate/hexane gradients yields the final product (52–79% yields) . Similar routes involve phosphoryl trichloride-mediated cyclization for triazole ring formation .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR peaks for the indole NH proton appear at δ ~10–12 ppm, while the 3-fluorobenzyl group shows distinct aromatic splitting patterns (δ ~7.2–7.4 ppm). Crystallographic data refinement uses SHELXL or ORTEP-III , with key metrics (e.g., R-factors < 0.05) ensuring accuracy .

Q. What preliminary biological screening assays are recommended?

- Methodological Answer : Initial screens include:

- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values typically 125–250 µg/ml) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for dual tankyrase/PI3K inhibition in indole-triazole conjugates) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to <2 hours) and improves yields by 15–20% .

- Solvent optimization : Polar aprotic solvents (DMF, PEG-400) enhance solubility of intermediates .

- Catalyst tuning : Palladium/copper systems with ligand additives (e.g., triphenylphosphine) stabilize reactive intermediates .

Q. What computational tools are suitable for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps for nonlinear optical behavior in triazole-pyridine derivatives) .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like tankyrase (PDB: 4YHF) or PI3K (PDB: 4LZR) .

Q. How do structural modifications (e.g., fluorobenzyl vs. nitrobenzyl groups) impact bioactivity?

- Methodological Answer :

- Fluorine substitution : Enhances lipophilicity and membrane permeability (logP increases by ~0.5 units) .

- Electron-withdrawing groups : Nitro substituents reduce MIC values against S. aureus by 50% compared to methyl groups due to enhanced target binding .

Q. What challenges arise in crystallographic refinement of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.